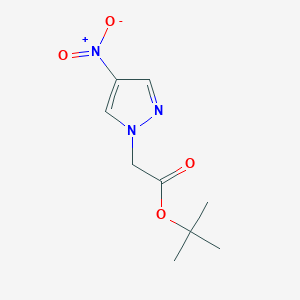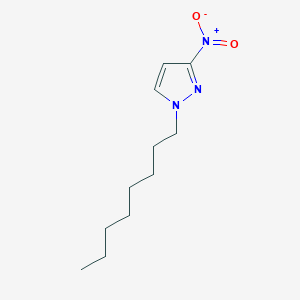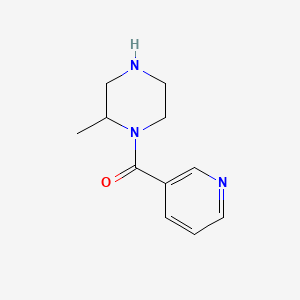![molecular formula C15H25N B6362268 (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine CAS No. 1240571-42-9](/img/structure/B6362268.png)
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine” is an organic compound with the molecular formula C15H25N . It is a derivative of butan-2-yl and phenyl groups . The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image . The compound is also known as Benzenemethanamine, N-(1-methylpropyl)-4-(2-methylpropyl)- .
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine” involves a butan-2-yl group attached to a phenyl group via a methyl bridge . The butan-2-yl group is chiral, with the carbon atom at position 2 being a stereocenter .Wissenschaftliche Forschungsanwendungen
Applications in Flavor Chemistry
Branched aldehydes, including compounds similar to (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine, play significant roles as flavor compounds in various food products. The production and degradation of these compounds from amino acids are crucial for controlling the formation of desired levels of these aldehydes, influencing the flavor profile of both fermented and non-fermented products (Smit, Engels, & Smit, 2009).
Synthetic Building Blocks in Heterocyclic Chemistry
Compounds structurally related to (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine serve as valuable building blocks in the synthesis of heterocyclic compounds. Their reactivity facilitates the generation of diverse heterocycles, highlighting their importance in the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).
Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, in environmental and industrial settings. These processes enhance the treatment of hazardous amino-compounds, improving water quality and safety. The study by Bhat and Gogate (2021) on the degradation of nitrogen-containing hazardous compounds using AOPs emphasizes the potential environmental applications of related compounds (Bhat & Gogate, 2021).
Biotechnological and Environmental Applications
The catabolism of biogenic amines in Pseudomonas species illustrates the microbial degradation pathways of nitrogen-containing compounds, including amines. This knowledge is valuable for biotechnological applications, such as bioremediation, where engineered microbes can be used to remove harmful compounds from the environment (Luengo & Olivera, 2020).
Renewable Feedstocks and Chemical Synthesis
Soybean oil and other renewable feedstocks have been used to produce nitrogen-containing derivatives, showcasing the versatility of nitrogen-containing compounds in sustainable chemical synthesis. Research by Biswas et al. (2008) into using soybean oil for producing a range of materials demonstrates the potential for sustainable approaches in the chemical industry (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCGRJUCLBQFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)
amine hydrochloride](/img/structure/B6362196.png)
![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)


![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)
![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)

![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)


